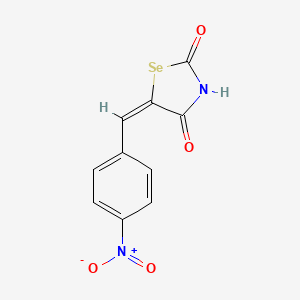
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of selenazolidine derivatives, which are characterized by the presence of selenium in their molecular framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with selenazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Amino derivatives.
Substitution: Various substituted selenazolidine derivatives.
科学研究应用
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The nitro group and selenium atom play crucial roles in these processes.
相似化合物的比较
Similar Compounds
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione: Similar structure but with a different position of the nitro group.
Thiazolidine-2,4-dione derivatives: Similar core structure but with sulfur instead of selenium.
Uniqueness
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. The position of the nitro group also influences its reactivity and biological activity.
生物活性
5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of a selenazolidine core, which is known for various pharmacological activities. The nitrophenyl substituent may enhance its biological effects through electronic and steric interactions.
Antibacterial Activity
Recent studies have indicated that derivatives of selenazolidine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can lead to enhanced antibacterial efficacy.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Thiazolidine derivative | 2 - 16 | Gram-positive bacteria |
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that selenazolidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown selective cytotoxic effects against human cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.
Case Study: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxic effects of related compounds, it was found that exposure to certain selenazolidine derivatives resulted in:
- Dose-dependent inhibition of cell growth.
- Caspase activation , indicating apoptosis.
- Morphological changes in treated cells, suggesting significant cellular damage.
The proposed mechanisms underlying the antibacterial and cytotoxic activities include:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Inhibition of Key Enzymatic Pathways : Targeting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Cellular Signaling : Modulating pathways that regulate apoptosis and cell cycle progression.
属性
CAS 编号 |
82085-49-2 |
|---|---|
分子式 |
C10H6N2O4Se |
分子量 |
297.14 g/mol |
IUPAC 名称 |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |
InChI 键 |
GGCUZUBCEQCNNB-VMPITWQZSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















